molecular formula C22H22BrN3O3 B298116 N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide

Cat. No. B298116
M. Wt: 456.3 g/mol
InChI Key: OEISSLILGUZZEC-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as "compound X" in scientific literature.

Mechanism of Action

The mechanism of action of N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression. In vivo studies have shown that this compound can inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to optimize its synthesis process to make it more efficient and cost-effective. Additionally, research could focus on developing new derivatives of this compound with improved potency and selectivity for specific cancer types.

Synthesis Methods

The synthesis of N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide is a complex process that involves several steps. The first step involves the condensation of 4-bromobenzaldehyde and 2,5-dimethylpyrrole in the presence of a suitable catalyst. The resulting product is then reacted with 4-methoxyphenol and chloroacetic acid to form the final product.

Scientific Research Applications

N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(4-methoxyphenoxy)acetohydrazide has potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

properties

Molecular Formula

C22H22BrN3O3

Molecular Weight

456.3 g/mol

IUPAC Name

N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H22BrN3O3/c1-15-12-17(16(2)26(15)19-6-4-18(23)5-7-19)13-24-25-22(27)14-29-21-10-8-20(28-3)9-11-21/h4-13H,14H2,1-3H3,(H,25,27)/b24-13+

InChI Key

OEISSLILGUZZEC-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC(=O)COC3=CC=C(C=C3)OC

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.